Androgen receptor antagonist 3
Description
Androgen Receptor (AR) Antagonist 3 represents a novel class of non-steroidal AR inhibitors developed to address resistance mechanisms in advanced prostate cancer. Traditional AR antagonists like bicalutamide and enzalutamide share structural similarities and act by competitively binding to the AR ligand-binding domain (LBD), blocking transcriptional activity . However, prolonged use often leads to resistance due to AR mutations, amplification, or adaptive signaling pathways . Antagonist 3 was designed to overcome these limitations through structural modifications that enhance binding affinity, reduce agonist-like effects, and inhibit nuclear translocation of AR . Preclinical studies highlight its efficacy in castration-resistant prostate cancer (CRPC) models, particularly against mutant AR isoforms (e.g., T877A) .
Properties
Molecular Formula |
C22H18ClN |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2 |
InChI Key |
NUTFFTIAYAJRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androgen receptor antagonist 3 typically involves multi-step organic reactions. One common method includes the Friedländer condensation, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde under acidic conditions . Another approach is the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Androgen receptor antagonist 3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cobalt oxide, ambient air, mild conditions.
Reduction: Visible-light-mediated catalysis, Hantzsch esters.
Substitution: Palladium catalysts, boron reagents, mild and functional group tolerant conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant pharmacological and industrial applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Androgen receptor antagonist 3 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication . Additionally, it acts as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Table 1: Structural Comparison
Pharmacological Profiles
Binding Affinity and Selectivity
- Antagonist 3 : Demonstrates a binding affinity (IC₅₀) of 14 nM for wild-type AR and 10 nM for T877A mutant AR, outperforming bicalutamide (IC₅₀ = 160 nM) .
- Enzalutamide : Binds AR with IC₅₀ = 36 nM but shows reduced efficacy against F876L mutations .
- Norbornene Derivatives: Compound 2a (Ki = 8 nM) shows comparable affinity to enzalutamide but better mutant AR inhibition .
Table 2: Pharmacokinetic and Binding Data
*Mutant data extrapolated from PROTAC comparisons .
Functional Antagonism
Antagonist 3 achieves 82% AR inhibition in MDA-MB-453 cells at 100 nM, surpassing bicalutamide (45%) and matching enzalutamide (85%) .
Mechanisms of Resistance Addressed
Mutation-Driven Resistance
- Flutamide : Induces T877A mutations, converting it into an AR agonist . Antagonist 3 maintains antagonism against this mutant .
AR Amplification
Antagonist 3 suppresses AR-regulated genes (e.g., PSA, NKX3.1) in CRPC models with AR amplification, mimicking transcriptional control seen in CWR22 xenografts .
Clinical Implications and Limitations
Q & A
Q. How can researchers assess the endocrine-disrupting potential of this compound in non-cancer contexts?
- Methodology : Utilize Tiered testing per OECD guidelines:
In vitro : AR transactivation assays (agonist/antagonist modes) in H295R adrenal cells.
In vivo : Measure androgen-sensitive endpoints (e.g., epididymal sperm count, testis weight) in prenatal exposure models .
- Regulatory Relevance : Identify structural alerts (e.g., chlorinated bisphenols) linked to AR antagonism in Tox21 datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
